molecular formula C15H22O2 B15278571 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol

1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol

Cat. No.: B15278571
M. Wt: 234.33 g/mol
InChI Key: VLZDMGLMXPLTSO-UHFFFAOYSA-N
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Description

1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a 3,4-dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanol with 3,4-dimethylphenol in the presence of a suitable base and a methylating agent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate.

    Methylating Agent: Methyl iodide or dimethyl sulfate.

    Solvent: Anhydrous ethanol or acetone.

    Temperature: Reflux conditions (around 80-100°C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as phase transfer catalysts can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: 1-((3,4-Dimethylphenoxy)methyl)cyclohexanone.

    Reduction: 1-((3,4-Dimethylphenoxy)methyl)cyclohexane.

    Substitution: 1-((3,4-Dimethylphenoxy)methyl)cyclohexyl chloride or bromide.

Scientific Research Applications

1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic pockets in proteins, potentially modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

    1-((3,4-Dimethylphenoxy)methyl)cyclohexane: Lacks the hydroxyl group, making it less polar and potentially less reactive.

    1-((3,4-Dimethylphenoxy)methyl)cyclohexanone:

    3,4-Dimethylphenol: The parent phenol compound, which lacks the cyclohexane ring.

Uniqueness: 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a phenoxy methyl group attached to a cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-[(3,4-dimethylphenoxy)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H22O2/c1-12-6-7-14(10-13(12)2)17-11-15(16)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9,11H2,1-2H3

InChI Key

VLZDMGLMXPLTSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2(CCCCC2)O)C

Origin of Product

United States

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